molecular formula C11H14BrN B1437827 3-bromo-N-cyclopentylaniline CAS No. 1020995-53-2

3-bromo-N-cyclopentylaniline

Cat. No.: B1437827
CAS No.: 1020995-53-2
M. Wt: 240.14 g/mol
InChI Key: GTBOEGVJRXDUBU-UHFFFAOYSA-N
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Description

3-bromo-N-cyclopentylaniline is an organic compound with the molecular formula C11H14BrN It is a brominated aniline derivative where the bromine atom is attached to the benzene ring and the aniline nitrogen is bonded to a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclopentylaniline typically involves the bromination of N-cyclopentylaniline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring of N-cyclopentylaniline. The reaction is usually carried out in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclopentylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromo-N-cyclopentylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopentylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-bromoaniline: Similar structure but lacks the cyclopentyl group.

    N-cyclopentylaniline: Similar structure but lacks the bromine atom.

    3-chloro-N-cyclopentylaniline: Similar structure with chlorine instead of bromine.

Uniqueness

3-bromo-N-cyclopentylaniline is unique due to the presence of both the bromine atom and the cyclopentyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-N-cyclopentylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBOEGVJRXDUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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